molecular formula C21H27N3O4 B1253452 2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No. B1253452
M. Wt: 385.5 g/mol
InChI Key: LATQFWPCIRVICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a member of pyrrolidines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Studies show efficient and easy synthesis methods for compounds structurally similar to 2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. These methods include conventional and microwave-assisted reactions, highlighting rapid and high-yielding synthesis processes (Sena et al., 2007).

  • Crystallographic Analysis : Crystal structure analyses of similar compounds have been performed, providing insights into molecular conformations and interactions. This includes studies on the crystal structure, conformation, and vibrational analysis of related Mannich base compounds (Franklin et al., 2011).

Chemical Properties and Reactions

  • Spectroscopic Analysis and Chemical Behavior : Research on compounds with similar structures includes the synthesis and spectroscopic analysis, highlighting the configurational and conformational aspects of azabicyclic derivatives (Solé et al., 1996).

  • Fluorescent Chemosensors : Certain derivatives have been used as chemosensors with reversible sensing capabilities for biologically significant ions, demonstrating the potential application in biological and environmental sensing (Subhasri & Anbuselvan, 2014).

Potential Biological and Medicinal Applications

  • Cytostatic Activities : Novel derivatives based on similar structural frameworks have been synthesized and assessed for cytostatic activities on cancer cell lines, suggesting potential applications in cancer research (Yong et al., 2007).

  • Structural and Theoretical Studies for Drug Design : Research on norcantharidine and norcantharidine derivatives provides insights into the supramolecular interactions and structural characteristics important for drug design and development (Tan et al., 2020).

properties

Product Name

2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

2-[4-(cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C21H27N3O4/c1-13-7-9-16-17(11-13)21(26)23(20(16)25)15-8-10-18(19(12-15)24(27)28)22-14-5-3-2-4-6-14/h8,10,12-14,16-17,22H,2-7,9,11H2,1H3

InChI Key

LATQFWPCIRVICJ-UHFFFAOYSA-N

SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-]

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 3
2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 4
2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 5
2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

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